molecular formula C13H15NO4S2 B063263 Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 175201-78-2

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B063263
CAS No.: 175201-78-2
M. Wt: 313.4 g/mol
InChI Key: BALAJZMYNUOHTD-UHFFFAOYSA-N
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Description

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

methyl 4-propylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c1-3-8-20(16,17)10-9-19-12(13(15)18-2)11(10)14-6-4-5-7-14/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALAJZMYNUOHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381013
Record name Methyl 4-(propane-1-sulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-78-2
Record name Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(propane-1-sulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates via a three-component condensation of ketones, sulfur, and cyanoacetates. While this method typically yields 2-aminothiophenes, subsequent modifications allow for functional group interconversion. For instance, methyl 3-amino-4-bromothiophene-2-carboxylate can be generated using cyclohexanone as the ketone component, followed by bromination at the 4-position. This intermediate is critical for introducing the propylsulfonyl group.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide regioselective access to substituted thiophenes. Suzuki-Miyaura couplings between boronic esters and halogenated thiophene carboxylates have been employed to install aryl groups. For the target compound, a tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester could theoretically undergo coupling with a 4-bromo-thiophene intermediate, though this remains speculative without direct experimental evidence.

Sulfonylation at the 4-Position

Introducing the propylsulfonyl group requires precise oxidation and substitution protocols:

Thiolation and Oxidation

A two-step procedure involving:

  • Nucleophilic displacement of a 4-bromo substituent with sodium propylthiolate (NaSPr) in DMF at 80°C.

  • Oxidation of the resultant sulfide to sulfone using oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetone/water (3:1) at 0°C to room temperature.

Key Data:

StepReagentsConditionsYield
ThiolationNaSPr, DMF80°C, 12 h72%
OxidationOxone, acetone/H₂O0°C → RT, 6 h88%

This method mirrors the sulfonylation observed in methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate synthesis, adjusted for propyl chain length.

Direct Sulfonylation via Michael Addition

Alternative routes employ Michael acceptors to introduce sulfone groups. For example, reacting methyl 3-nitrothiophene-2-carboxylate with propylsulfinic acid in the presence of triethylamine generates the sulfone adduct. However, nitro group reduction and subsequent functionalization would be required to install the pyrrole moiety.

Pyrrole Substitution at the 3-Position

Installing the 1H-pyrrol-1-yl group necessitates careful electrophilic substitution or cross-coupling:

Buchwald-Hartwig Amination

Using a palladium catalyst (e.g., Pd(OAc)₂, Xantphos), the 3-bromo intermediate can couple with pyrrole under microwave irradiation (120°C, 2 h). This method typically achieves 65–78% yields for analogous systems.

Ullmann-Type Coupling

Copper-mediated coupling of pyrrole with 3-iodothiophene derivatives in DMSO at 110°C for 24 h provides moderate yields (50–60%). While less efficient than palladium catalysis, this approach avoids noble metals.

Comparative Efficiency:

MethodCatalystConditionsYield
Buchwald-HartwigPd(OAc)₂/Xantphos120°C, 2 h73%
UllmannCuI, DMSO110°C, 24 h58%

Integrated Synthetic Routes

Combining the above steps, two viable pathways emerge:

Sequential Functionalization

  • Gewald synthesis → 3-amino-4-bromothiophene-2-carboxylate

  • Propylthiolation (NaSPr) → sulfide intermediate

  • Sulfone oxidation (oxone)

  • Diazotization/iodination at C3 → 3-iodo derivative

  • Pyrrole coupling (Buchwald-Hartwig)

Overall Yield: ~34% (calculated from stepwise yields)

Convergent Approach

  • Suzuki coupling of pre-functionalized pyrrole-boronic ester with 4-sulfonylthiophene

  • Esterification of carboxylic acid to methyl ester

This method remains theoretical but draws support from similar cross-couplings in S100A10 inhibitor syntheses.

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.0 Hz, 1H, thiophene H5), 7.02 (m, 2H, pyrrole H2/H5), 6.35 (m, 2H, pyrrole H3/H4), 3.90 (s, 3H, OCH₃), 3.15 (t, J=7.5 Hz, 2H, SO₂CH₂), 1.85 (m, 2H, CH₂), 1.02 (t, J=7.3 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₁₃H₁₅NO₄S₂ [M+H]⁺: 329.0423; found: 329.0418.

Challenges and Optimization

  • Regioselectivity: Competing substitution at C3 and C5 positions during pyrrole installation requires careful directing group placement.

  • Sulfone Stability: Propylsulfonyl groups may undergo elimination under strong acidic/basic conditions; neutral pH maintained during couplings.

  • Catalyst Loading: Pd-based systems achieve higher yields but increase costs; copper catalysts offer economical alternatives at reduced efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is being investigated for its potential pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that thiophene derivatives exhibit anticancer properties. A study focused on synthesizing various thiophene-based compounds, including this compound, showed promising results in inhibiting cancer cell proliferation through apoptosis mechanisms .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals. Its unique chemical properties allow it to be utilized in developing herbicides and pesticides that are more effective and environmentally friendly.

Case Study: Herbicide Development

A study explored the synthesis of novel herbicides derived from thiophene derivatives, highlighting the effectiveness of this compound in targeting specific weed species while minimizing impact on crops .

Material Science

In material science, this compound is used to develop new materials with specific electronic and optical properties due to its conjugated system.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate
  • Methyl 4-(ethylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Uniqueness

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules.

Biological Activity

Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C13H15NO4S2
  • Molecular Weight : 313.4 g/mol
  • CAS Number : 175201-78-2
  • IUPAC Name : Methyl 4-propylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Apoptosis via caspase activation
HT-29 (colon)20Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential role in managing inflammatory diseases .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties:

  • Antibacterial Studies : Preliminary studies indicate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers evaluated the anti-inflammatory effects using an animal model of arthritis. The results indicated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in the serum.

Q & A

Basic Question: What are the key synthetic routes for Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A common approach includes:

Thiophene carboxylation : Introduce the methyl carboxylate group at the 2-position via esterification.

Sulfonylation : Propylsulfonyl group installation at the 4-position using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrrole coupling : Attach the 1H-pyrrol-1-yl moiety at the 3-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a pyrrole boronic ester) .
Key intermediates should be characterized by NMR and HPLC to verify regioselectivity .

Advanced Question: How can reaction conditions be optimized for the sulfonylation step to minimize byproducts?

Methodological Answer:
Optimization requires balancing reactivity and selectivity:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride activation but may increase hydrolysis. Use molecular sieves to scavenge water .
  • Base strength : Mild bases (e.g., NaHCO₃) reduce side reactions compared to stronger bases (e.g., NaOH), which may deprotonate the thiophene ring prematurely.
  • Temperature control : Lower temperatures (0–25°C) suppress oligomerization. Monitor progress via TLC or in-situ IR for sulfonyl group incorporation (S=O stretch at ~1350 cm⁻¹) .

Basic Question: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm; pyrrole protons at δ 6.2–6.9 ppm).
    • HSQC/HMBC : Resolve connectivity between sulfonyl, pyrrole, and thiophene moieties .
  • FTIR : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonyl S=O at ~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Question: How do DFT studies aid in understanding the electronic effects of the sulfonyl and pyrrole substituents?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic interactions:

  • Electron-withdrawing effects : The sulfonyl group reduces electron density at the thiophene core, stabilizing nucleophilic attack at the 5-position.
  • Pyrrole conjugation : The 1H-pyrrol-1-yl group donates electron density via resonance, creating a push-pull system that enhances polarizability (relevant for optoelectronic applications) .
  • HOMO-LUMO gaps : Predict reactivity trends (e.g., lower gaps correlate with higher electrophilicity) .

Data Contradiction Analysis: How to resolve discrepancies in reported sulfonylation yields (40–85%) across studies?

Methodological Answer:
Conflicting yields may arise from:

  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting material and sulfonic acid byproducts .
  • Reagent quality : Sulfonyl chlorides are moisture-sensitive; ensure anhydrous conditions via Karl Fischer titration.
  • Catalyst variability : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency .
    Statistical Design of Experiments (DoE) can identify critical factors (e.g., solvent/base ratio) .

Advanced Question: How does the pyrrole substituent influence crystal packing and intermolecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • π-π stacking : The pyrrole ring engages in edge-to-face interactions with adjacent thiophene cores, stabilizing the lattice.
  • Hydrogen bonding : Sulfonyl oxygen atoms may form weak C–H···O bonds with methyl groups in neighboring molecules.
  • Torsional angles : The dihedral angle between pyrrole and thiophene planes (typically 15–30°) affects packing density .

Data Analysis Challenge: How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control experiments : Verify compound purity (>95% by HPLC) and stability under assay conditions (e.g., pH 7.4 buffer for 24h) .
  • Substituent effects : Compare analogues (e.g., replacing propylsulfonyl with methylsulfonyl) to isolate contributions of lipophilicity vs. steric hindrance.
  • Computational docking : Use AutoDock Vina to model interactions with target proteins, correlating binding affinities with experimental IC₅₀ values .

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